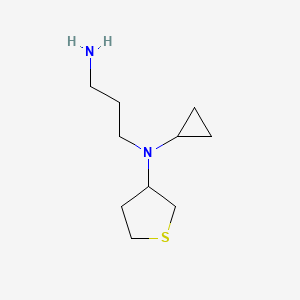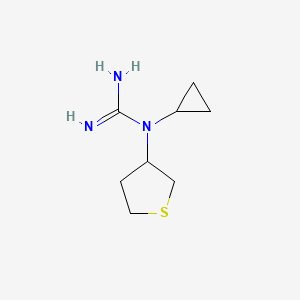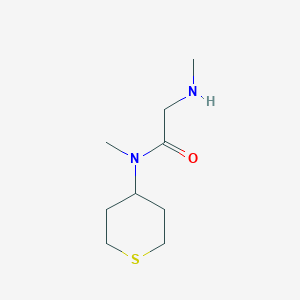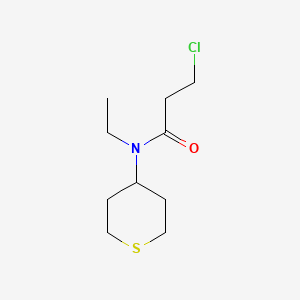![molecular formula C9H12N2O B1477696 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098081-48-0](/img/structure/B1477696.png)
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
説明
“2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a chemical compound with the molecular formula C9H9NO2 .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives, which includes “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method has been developed to access a series of benzo[b][1,4]oxazepine derivatives .
Molecular Structure Analysis
The molecular structure of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is characterized by a seven-membered heterocyclic ring system, fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .
Physical And Chemical Properties Analysis
The physical form of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is solid . It has a molecular weight of 163.18 .
科学的研究の応用
Anticonvulsant Applications
2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: has shown promise in the field of neurology as an anticonvulsant. Research indicates that derivatives of this compound exhibit significant anticonvulsant activities, particularly in the maximal electroshock (MES) test, which is a standard procedure for screening potential antiepileptic drugs . These findings suggest that the compound could be a valuable addition to the range of medications available for the management of seizure disorders.
Antibacterial Activity
In the realm of infectious diseases, this compound has been evaluated for its antibacterial properties. Studies have synthesized derivatives that demonstrate in vitro antimicrobial activity against a variety of microorganisms, including Staphylococcus aureus , Enterococcus faecalis , Pseudomonas aeruginosa , Escherichia coli , and Candida albicans . This suggests potential applications in developing new antibacterial agents to combat resistant strains of bacteria.
Anti-Colorectal Cancer Effects
Recent research has explored the anti-cancer potential of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine derivatives, particularly against colorectal cancer (CRC) . These compounds have been found to inhibit Traf2- and Nck-interacting protein kinase (TNIK), which is involved in the Wnt/β-catenin signaling pathway often dysregulated in CRC. This suggests a promising avenue for the development of targeted cancer therapies.
Antithrombotic and Anti-inflammatory Properties
The compound’s framework has been associated with a wide range of biological activities, including antithrombotic and anti-inflammatory effects . This could lead to its application in cardiovascular research and the development of treatments for inflammatory diseases.
Analgesic and Antipsychotic Potential
Derivatives of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have also been studied for their analgesic and antipsychotic properties . This points to possible uses in pain management and psychiatric medication, expanding the compound’s therapeutic scope.
Anxiolytic Effects
Anxiolytic activity has been observed in related benzoxazepine compounds, suggesting that 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine could potentially be developed into a treatment for anxiety disorders .
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The compound’s structure is conducive to EGFR tyrosine kinase inhibitory activity, which is significant in the context of cancer research. Inhibiting EGFR can disrupt cancer cell growth and proliferation, making it a target for anti-cancer drug development .
作用機序
Target of Action
The primary target of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a downstream signal protein of the Wnt/β-catenin pathway . It is also a potent inhibitor of the Rho-associated protein kinases (ROCKs) .
Mode of Action
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with its targets by binding to the active sites of TNIK and ROCKs. This binding inhibits the kinase activity of these proteins, leading to a decrease in the downstream signaling of the Wnt/β-catenin pathway and the ROCK pathway .
Biochemical Pathways
The inhibition of TNIK and ROCKs by 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine affects the Wnt/β-catenin and ROCK signaling pathways. These pathways play crucial roles in cell proliferation, migration, and survival. The inhibition of these pathways can lead to decreased cell proliferation and migration .
Pharmacokinetics
It is known that the compound has favorable pharmacokinetic properties . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound and their impact on its bioavailability need further investigation.
Result of Action
The inhibition of TNIK and ROCKs by 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine leads to a decrease in cell proliferation and migration. This can result in the suppression of colorectal cancer (CRC) cell proliferation and migration in in vitro assays . It also shows considerable antitumor activity in the HCT116 xenograft mouse model .
特性
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXKNNYNHJXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















